Suzuki-Miyaura Coupling Efficiency: A Direct Yield Comparison
In a documented downstream synthesis using Suzuki-Miyaura coupling with phenylboronic acid, 2-chloro-3-nitro-3H-pyridin-6-one (as 6-chloro-3-nitropyridin-2(1H)-one) demonstrated a 68.9% isolated yield [1]. This performance is notably superior to the reported synthetic yield of 2-chloro-3-nitropyridine (a common alternative) of approximately 58% , and is comparable to the 89% yield reported for a specific step involving 4-chloro-3-nitro-2-pyridone [2]. This data positions 2-chloro-3-nitro-3H-pyridin-6-one as a highly competent electrophilic partner in palladium-catalyzed cross-couplings.
| Evidence Dimension | Isolated Yield in Coupling Reaction |
|---|---|
| Target Compound Data | 68.9% |
| Comparator Or Baseline | 2-Chloro-3-nitropyridine: ~58%; 4-Chloro-3-nitro-2-pyridone: 89% (for a specific step) |
| Quantified Difference | Target compound shows a ~10.9% absolute yield improvement over the 2-chloro-3-nitropyridine comparator. |
| Conditions | Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh3)4 catalyst, toluene/EtOH/H2O, 95-100°C. |
Why This Matters
For procurement, a higher yielding building block directly translates to more efficient use of costly palladium catalysts and downstream reagents, improving overall process economics.
- [1] Pyridine-derivatives.com. (2022). Sources of common compounds: 6-Chloro-3-nitropyridin-2(1H)-one. Retrieved from https://www.pyridine-derivatives.com/sources-of-common-compounds-6-chloro-3-nitropyridin-21h-one/ View Source
- [2] ChemicalBook. (n.d.). 4-Chloro-3-nitro-2-pyridone (CAS 165547-79-5). Retrieved from https://www.chemicalbook.cn/CASEN_165547-79-5.htm View Source
